tert-butyl (1R,5S)-2-oxo-3,8-diazabicyclo[3.2.1]octane-8-carboxylate
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Overview
Description
tert-Butyl (1R,5S)-2-oxo-3,8-diazabicyclo[321]octane-8-carboxylate is a bicyclic compound with a unique structure that includes a diazabicyclo octane core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (1R,5S)-2-oxo-3,8-diazabicyclo[3.2.1]octane-8-carboxylate typically involves the use of starting materials that can form the diazabicyclo octane core. One common method involves the reaction of a suitable amine with a ketone under acidic conditions to form the bicyclic structure. The tert-butyl group is then introduced through esterification reactions .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions is crucial to achieve high efficiency in industrial settings .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (1R,5S)-2-oxo-3,8-diazabicyclo[3.2.1]octane-8-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the diazabicyclo core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selective reactions .
Major Products
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxides, while reduction can produce alcohols. Substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
Chemistry
In chemistry, tert-butyl (1R,5S)-2-oxo-3,8-diazabicyclo[3.2.1]octane-8-carboxylate is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound is studied for its potential as a scaffold for drug development. Its diazabicyclo core is of particular interest for designing molecules that can interact with biological targets .
Medicine
In medicine, this compound is explored for its potential therapeutic applications. It is being investigated as a candidate for developing drugs that target specific enzymes or receptors .
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial applications .
Mechanism of Action
The mechanism of action of tert-butyl (1R,5S)-2-oxo-3,8-diazabicyclo[3.2.1]octane-8-carboxylate involves its interaction with specific molecular targets. The diazabicyclo core can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the target and the context of the interaction .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl (1R,5S)-3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate: This compound has a similar bicyclic structure but with a hydroxy group instead of a ketone.
tert-Butyl (1R,5S)-3-[(methylsulfonyl)oxy]-8-azabicyclo[3.2.1]octane-8-carboxylate: This compound features a methylsulfonyl group, offering different reactivity and applications.
Uniqueness
The uniqueness of tert-butyl (1R,5S)-2-oxo-3,8-diazabicyclo[3.2.1]octane-8-carboxylate lies in its specific combination of functional groups and its diazabicyclo core. This structure provides distinct reactivity and potential for various applications that are not shared by its analogs.
Properties
Molecular Formula |
C11H18N2O3 |
---|---|
Molecular Weight |
226.27 g/mol |
IUPAC Name |
tert-butyl (1R,5S)-2-oxo-3,8-diazabicyclo[3.2.1]octane-8-carboxylate |
InChI |
InChI=1S/C11H18N2O3/c1-11(2,3)16-10(15)13-7-4-5-8(13)9(14)12-6-7/h7-8H,4-6H2,1-3H3,(H,12,14)/t7-,8+/m0/s1 |
InChI Key |
OXGZIGAYYGRTHO-JGVFFNPUSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1[C@H]2CC[C@@H]1C(=O)NC2 |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2CCC1C(=O)NC2 |
Origin of Product |
United States |
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